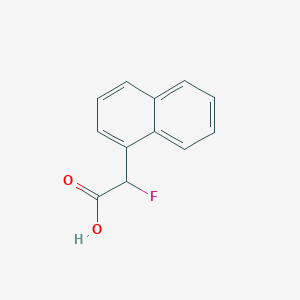
2-Fluoro-2-(naphthalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(naphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9FO2 and a molecular weight of 204.20 g/mol . This compound is characterized by the presence of a fluorine atom and a naphthalene ring, making it a unique derivative of acetic acid. It is primarily used for research purposes and is not intended for human consumption .
Métodos De Preparación
The synthesis of 2-Fluoro-2-(naphthalen-1-yl)acetic acid involves several stepsThe reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
2-Fluoro-2-(naphthalen-1-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dicarboxylic acid, while reduction could produce 2-(naphthalen-1-yl)ethanol .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2-Fluoro-2-(naphthalen-1-yl)acetic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, altering its biological activity. The naphthalene ring provides a hydrophobic environment that can facilitate interactions with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-Fluoro-2-(naphthalen-1-yl)acetic acid include:
2-Fluoro-2-phenylacetic acid: This compound has a phenyl ring instead of a naphthalene ring, resulting in different chemical and biological properties.
2-Chloro-2-(naphthalen-1-yl)acetic acid: The chlorine atom in place of fluorine can lead to variations in reactivity and interactions with biological targets.
Naphthalene-1-acetic acid: Lacking the fluorine atom, this compound serves as a basis for comparison to understand the effects of fluorination.
The uniqueness of this compound lies in its combination of a fluorine atom and a naphthalene ring, which imparts distinct chemical and biological properties not observed in its analogs .
Propiedades
Fórmula molecular |
C12H9FO2 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
2-fluoro-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15) |
Clave InChI |
NYMIWXSHQUZDQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


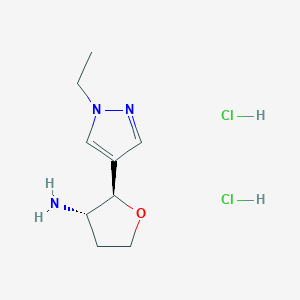
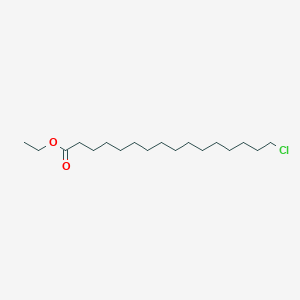
![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15276844.png)
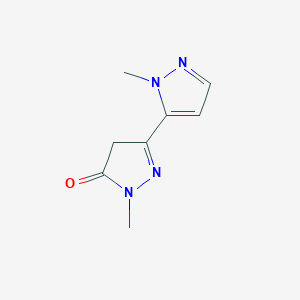
![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B15276872.png)
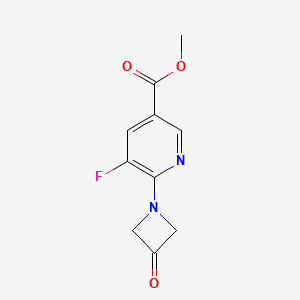
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
